molecular formula C14H12FN3O3S B4224390 4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide

4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide

Cat. No.: B4224390
M. Wt: 321.33 g/mol
InChI Key: XWBATMKEXOOMBW-UHFFFAOYSA-N
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Description

4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has gained attention due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with 3-methoxybenzenesulfonyl chloride to form the intermediate 4-fluoro-N-(3-methoxybenzenesulfonyl)aniline. This intermediate is then cyclized with hydrazine hydrate to form the indazole ring, resulting in the final product .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling molecules, leading to the suppression of cell proliferation and inflammation .

Comparison with Similar Compounds

4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3S/c1-21-13-7-10(5-6-11(13)15)22(19,20)18-12-4-2-3-9-8-16-17-14(9)12/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBATMKEXOOMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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